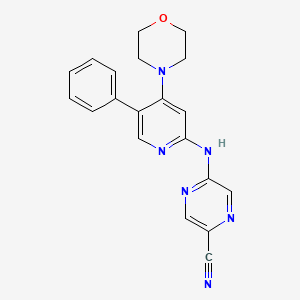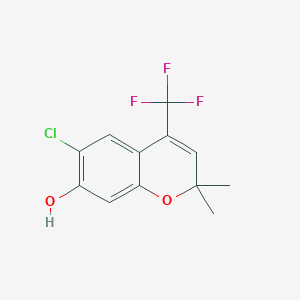
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Übersicht
Beschreibung
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of sulfur-containing compounds with aromatic precursors, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid
- 6,6-Dimethyl-4-oxo-3-tetrahydro-1H-pyrrol-1-yl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate .
Uniqueness
What sets 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H14O2S |
|---|---|
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
5,5-dimethyl-6,7-dihydro-4H-2-benzothiophene-1-carboxylic acid |
InChI |
InChI=1S/C11H14O2S/c1-11(2)4-3-8-7(5-11)6-14-9(8)10(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
GBWOOJHXGVEEMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(SC=C2C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B8800532.png)

![N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B8800553.png)


![6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B8800573.png)


![3-[(Trifluoroacetyl)amino]succinic anhydride](/img/structure/B8800585.png)
![tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate](/img/structure/B8800589.png)

